

# An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrooxindole

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## Compound of Interest

Compound Name: 5-Nitrooxindole

Cat. No.: B181547

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## Introduction

**5-Nitrooxindole**, a derivative of oxindole, serves as a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, featuring an aromatic nitro group, imparts unique electronic and chemical properties that make it a valuable starting material for the synthesis of various biologically active compounds. Understanding the fundamental physicochemical properties of **5-Nitrooxindole** is paramount for its effective utilization in research and development, enabling predictions of its behavior in biological systems, guiding formulation strategies, and informing the design of novel derivatives with enhanced therapeutic potential. This document provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols and logical workflows.

## Physicochemical Properties

The intrinsic properties of **5-Nitrooxindole** dictate its behavior in various chemical and biological environments. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	178.14 g/mol	<a href="#">[1]</a>
IUPAC Name	5-nitro-1,3-dihydroindol-2-one	<a href="#">[1]</a>
Appearance	(Not explicitly found in search results)	
Melting Point	(Not explicitly found in search results)	
Solubility	(Not explicitly found in search results)	
logP (Octanol/Water Partition Coefficient)	(Not explicitly found in search results)	
pKa	(Not explicitly found in search results)	

Note: Specific experimental values for appearance, melting point, solubility, logP, and pKa for **5-Nitrooxindole** were not available in the initial search results. These would typically be determined experimentally.

## Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of **5-Nitrooxindole**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[\[2\]](#)[\[3\]](#)

<sup>1</sup>H NMR Spectral Data (Predicted) (Specific experimental data for **5-Nitrooxindole** was not found; typical chemical shift ranges are provided for a similar scaffold.)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H (aromatic)	7.0 - 8.5	m	-
CH <sub>2</sub>	~3.6	s	-
NH	~10.5	br s	-

<sup>13</sup>C NMR Spectral Data (Predicted) (Specific experimental data for **5-Nitrooxindole** was not found; typical chemical shift ranges are provided.)

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	175 - 180
C-NO <sub>2</sub>	140 - 150
C (aromatic)	110 - 145
CH <sub>2</sub>	~36

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule. [4][5] The spectrum of **5-Nitrooxindole** is expected to show characteristic absorption bands.

Expected IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (amide)	3200 - 3400	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic, CH <sub>2</sub> )	2850 - 2960	Medium
C=O Stretch (amide, lactam)	1680 - 1720	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
N-O Stretch (nitro group, asymmetric)	1500 - 1550	Strong
N-O Stretch (nitro group, symmetric)	1330 - 1370	Strong

## Synthesis and Biological Context

**5-Nitrooxindole** is a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor for producing 5-nitro-1H-indole-2,3-dione derivatives, which have been evaluated for their cytotoxic and antineoplastic activities.[6] Derivatives have been investigated for their potential to act as lethal mutagens against viruses by being incorporated into viral RNA by RNA-dependent RNA polymerases (RdRP), thereby inducing "error catastrophe".[7] The core oxindole structure is a privileged scaffold in drug discovery, and the introduction of a nitro group at the 5-position significantly influences its electronic properties and reactivity, making it a target for further chemical modification.[6][8]

## Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of **5-Nitrooxindole**.

### Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[9]

Methodology (Capillary Method):

- Sample Preparation: Finely powder a small amount of dry **5-Nitrooxindole**.<sup>[9]</sup> Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.<sup>[10]</sup>
- Apparatus Setup: Place the capillary tube into a melting point apparatus (such as a Mel-Temp or Thiele tube).<sup>[9]</sup> If using a Thiele tube, attach the capillary to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.<sup>[9]</sup>
- Heating: Heat the apparatus rapidly at first to determine an approximate melting point.
- Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat again, but slowly (at a rate of 1-2°C per minute) as the temperature approaches the approximate melting point.<sup>[9]</sup>
- Data Recording: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample has liquefied ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ .

## Solubility Determination

Solubility provides insight into a compound's polarity and is critical for designing appropriate solvents for reactions, purification, and formulation.<sup>[11]</sup> The "like dissolves like" principle is a key guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.<sup>[11]</sup>

### Methodology (Qualitative):

- Preparation: Place approximately 25 mg of **5-Nitrooxindole** into a small test tube.<sup>[12]</sup>
- Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl) in small portions.<sup>[12]</sup>
- Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.<sup>[12][13]</sup>
- Observation: Observe whether the compound dissolves completely. If the compound dissolves, it is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."<sup>[13]</sup>

- Acid/Base Testing: For water-insoluble compounds, solubility in aqueous acid (5% HCl) suggests a basic functional group (e.g., an amine), while solubility in aqueous base (5% NaOH) indicates an acidic functional group.[14][15]

## NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure.[16]

Methodology ( $^1\text{H}$  and  $^{13}\text{C}$  NMR):

- Sample Preparation: Dissolve 5-10 mg of purified **5-Nitrooxindole** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean vial.[16]
- Filtering: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[17] The final solution height should be about 4-5 cm.[16][17]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition: Place the NMR tube in the spectrometer.[17] Acquire the  $^1\text{H}$  spectrum first, followed by the  $^{13}\text{C}$  spectrum and other relevant experiments like DEPT-135 to determine carbon multiplicities (CH, CH<sub>2</sub>, CH<sub>3</sub>).[16]
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

## IR Spectroscopy

IR spectroscopy is used to confirm the presence of specific functional groups.

Methodology (Thin Solid Film):

- Sample Preparation: Dissolve a small amount (~50 mg) of **5-Nitrooxindole** in a few drops of a volatile solvent like acetone or methylene chloride.[18]
- Film Deposition: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[18]

- Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.[18]
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[18] The instrument measures the absorption of infrared radiation at different frequencies.[5]
- Analysis: Analyze the resulting spectrum by identifying the characteristic absorption peaks corresponding to the functional groups present in **5-Nitrooxindole**.

## Visualizations: Workflows and Logic Diagrams

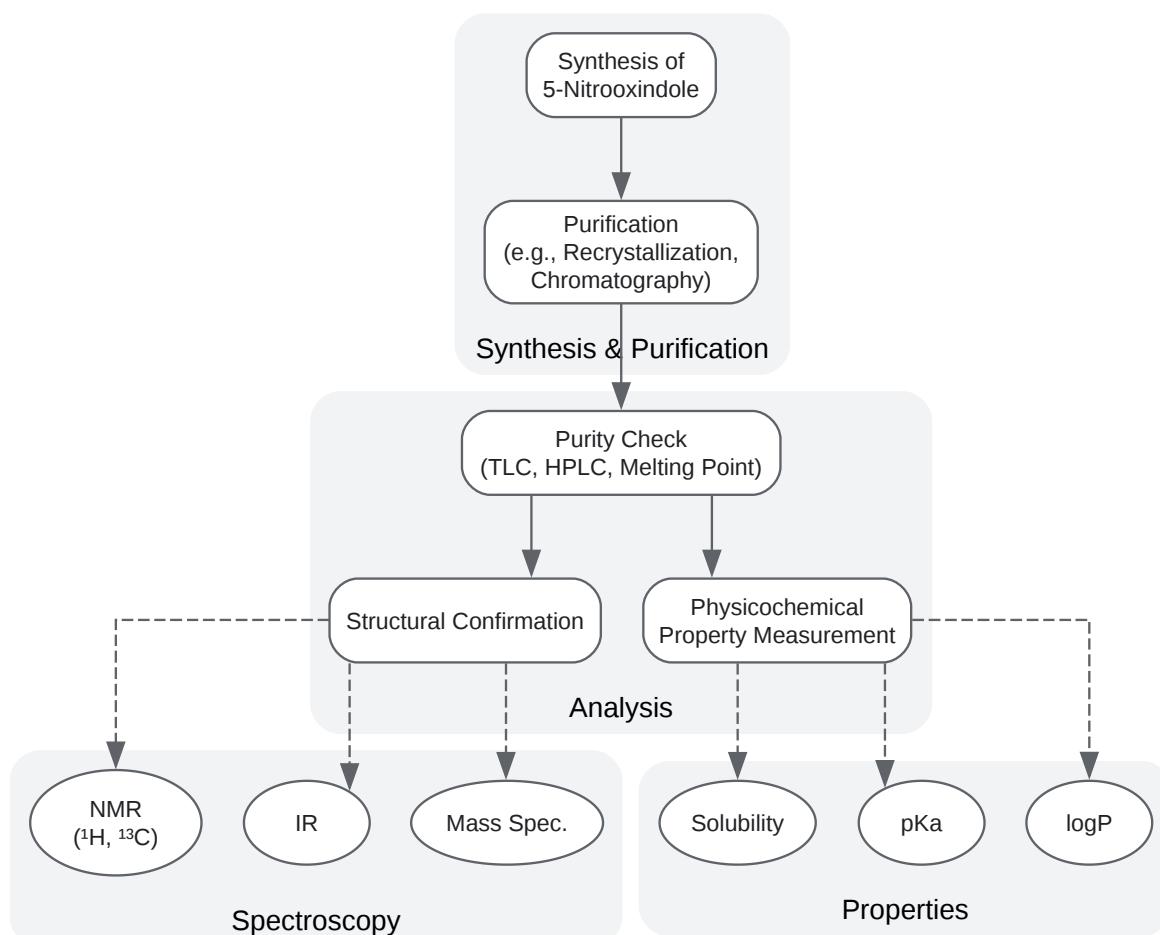


Figure 1. General Workflow for Physicochemical Characterization

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Caption: General workflow for the synthesis and characterization of **5-Nitrooxindole**.

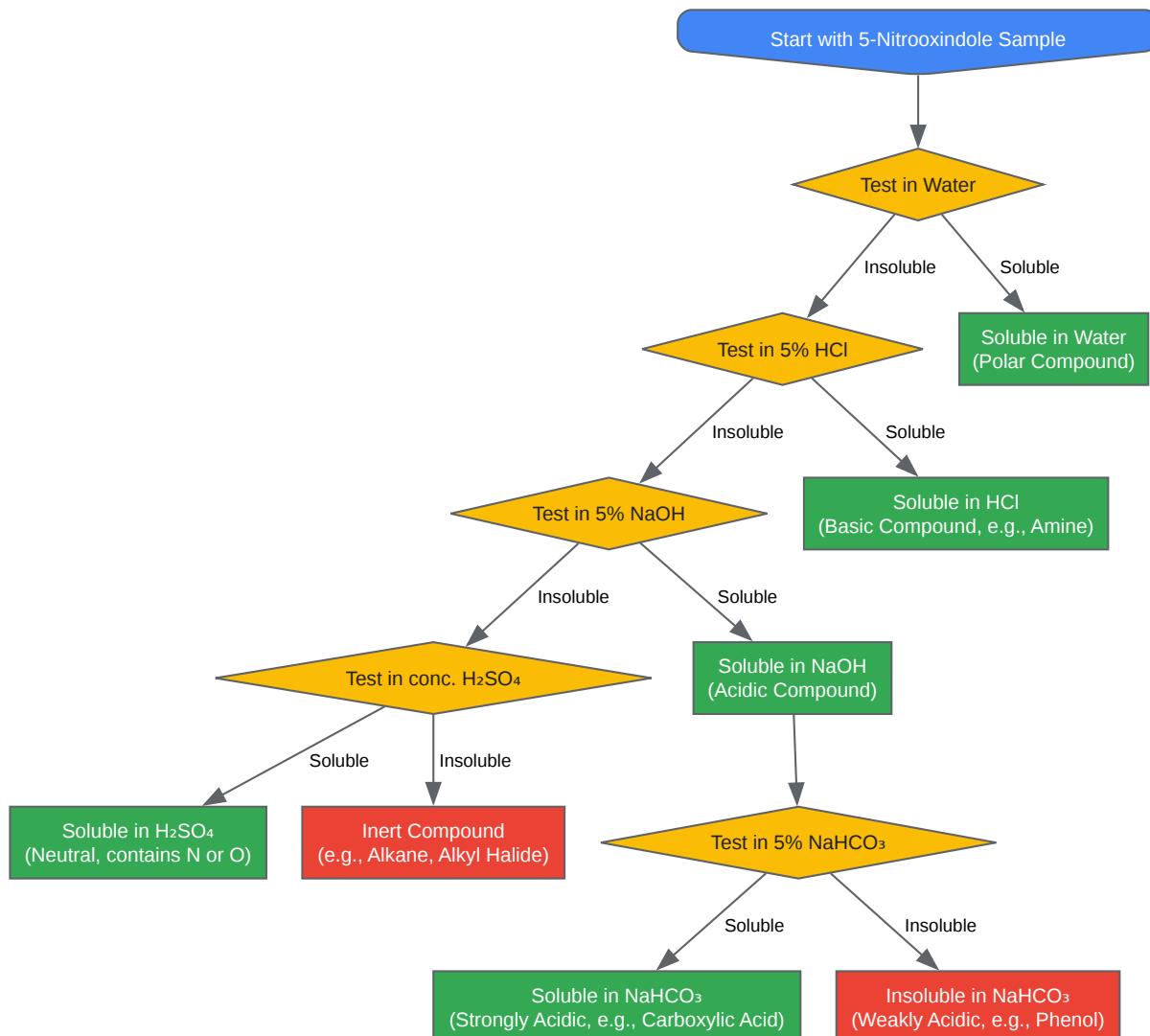


Figure 2. Decision Tree for Solubility Classification

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Caption: Logical flow for determining the solubility class of an organic compound.

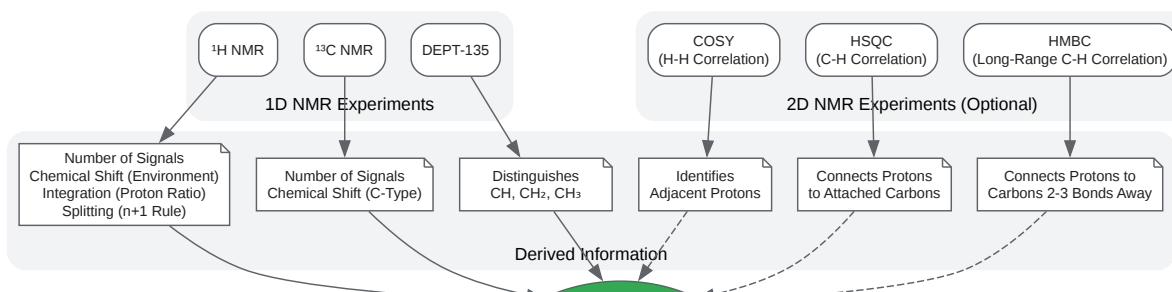


Figure 3. Workflow for NMR-Based Structure Elucidation

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Caption: Logical relationships between NMR experiments and derived structural information.

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